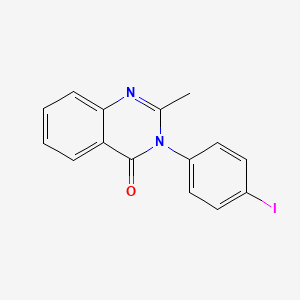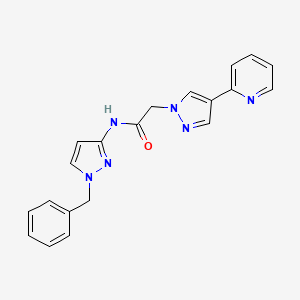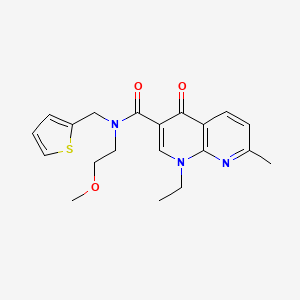
3-(4-iodophenyl)-2-methyl-4(3H)-quinazolinone
Overview
Description
3-(4-Iodophenyl)-2-methyl-4(3H)-quinazolinone: is a heterocyclic compound that features a quinazolinone core structure substituted with a 4-iodophenyl group at the 3-position and a methyl group at the 2-position. Quinazolinones are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-iodophenyl)-2-methyl-4(3H)-quinazolinone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-iodoaniline and 2-methylbenzoic acid.
Formation of Quinazolinone Core: The 4-iodoaniline is reacted with 2-methylbenzoic acid in the presence of a dehydrating agent such as polyphosphoric acid to form the quinazolinone core.
Substitution Reaction: The quinazolinone core is then subjected to a substitution reaction with iodine to introduce the 4-iodophenyl group at the 3-position.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to dihydroquinazolinone derivatives.
Substitution: The iodine atom in the 4-iodophenyl group can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Functionalized derivatives with various substituents replacing the iodine atom.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.
Biology and Medicine:
Anticancer Agents: Quinazolinone derivatives, including 3-(4-iodophenyl)-2-methyl-4(3H)-quinazolinone, have shown potential as anticancer agents due to their ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Antimicrobial Agents: The compound exhibits antimicrobial activity against various bacterial and fungal strains.
Industry:
Pharmaceuticals: It is used in the development of pharmaceutical drugs targeting specific diseases.
Agriculture: The compound can be explored for its potential use in agrochemicals to protect crops from pests and diseases.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression.
DNA Interaction: It can intercalate with DNA, disrupting the replication process and leading to cell death in rapidly dividing cancer cells.
Comparison with Similar Compounds
4-Iodophenol: An aromatic compound with an iodine substituent, used in various coupling reactions.
2-Methylquinazolinone: A simpler quinazolinone derivative without the 4-iodophenyl group.
Uniqueness:
Enhanced Biological Activity: The presence of the 4-iodophenyl group enhances the compound’s biological activity, making it more potent as an anticancer and antimicrobial agent.
Versatility in Reactions: The iodine substituent allows for versatile functionalization, enabling the synthesis of a wide range of derivatives with diverse properties.
Properties
IUPAC Name |
3-(4-iodophenyl)-2-methylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11IN2O/c1-10-17-14-5-3-2-4-13(14)15(19)18(10)12-8-6-11(16)7-9-12/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URYMKGRGYDTRLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601254931 | |
| Record name | 3-(4-Iodophenyl)-2-methyl-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601254931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35221-29-5 | |
| Record name | 3-(4-Iodophenyl)-2-methyl-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35221-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Iodophenyl)-2-methyl-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601254931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]-2-(2-morpholinyl)acetamide hydrochloride](/img/structure/B5899991.png)
![N-(3-ethyl-4-methyl-1-phenyl-1H-pyrazol-5-yl)-2-{[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio}acetamide](/img/structure/B5900007.png)
![1-(2-methylpropyl)-1'-propanoylspiro[4H-quinoxaline-3,4'-piperidine]-2-one](/img/structure/B5900012.png)

![4-[4-(3-chlorophenyl)-1H-1,2,3-triazol-1-yl]-N-phenylpiperidine-1-carboxamide](/img/structure/B5900023.png)
![{[3-({[2-(1H-1,2,4-triazol-1-yl)benzyl]amino}carbonyl)phenyl]amino}acetic acid](/img/structure/B5900033.png)

![N-{1-[3-(2-furyl)phenyl]-4-piperidinyl}-1,3-propanediamine dihydrochloride](/img/structure/B5900039.png)
![1-{2-[4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]-2-oxoethyl}piperidin-2-one](/img/structure/B5900040.png)
![3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B5900045.png)
![N-[1-(4-fluorophenyl)ethyl]-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B5900047.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2,4-dimethoxyphenyl)-N-methylethanamine](/img/structure/B5900049.png)
![(2S)-2-[(1-adamantylacetyl)amino]pentanedioic acid](/img/structure/B5900075.png)

